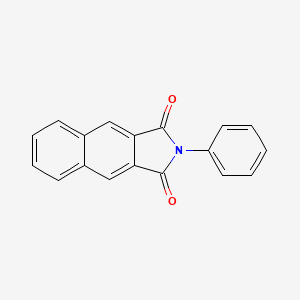

n-phenyl-2,3-naphthalimide

Description

Historical Context and Significance of Naphthalimides in Advanced Materials Science

Naphthalimides, as a class of compounds, have a rich history in the development of advanced materials. rsc.org Their inherent properties, such as high chemical and thermal stability, excellent fluorescence, and tunable electronic characteristics, have made them valuable building blocks in various applications. rsc.orgrsc.org Initially utilized as dyes and pigments, the application of naphthalimides has expanded significantly with the advancement of materials science. rsc.org

In recent decades, research has increasingly focused on the development of naphthalimide derivatives for high-performance applications. These include organic light-emitting diodes (OLEDs), fluorescent sensors, and laser dyes. rsc.orgicrc.ac.irresearchgate.net The ability to modify the naphthalimide core and the imide nitrogen allows for precise tuning of their optical and electronic properties, making them highly adaptable to specific technological needs. rsc.org The 1,8-naphthalimide (B145957) isomer, in particular, has been extensively studied and has found a wide range of applications in chemistry and biology. rsc.org

Distinctive Features of N-Phenyl-2,3-Naphthalimide Architectures in Advanced Chemical Research

The this compound isomer possesses a distinct molecular architecture that sets it apart from other naphthalimide derivatives. acs.org The attachment of the dicarboximide group at the 2 and 3 positions of the naphthalene (B1677914) ring, combined with the presence of a phenyl group on the imide nitrogen, gives rise to unique photophysical behaviors. acs.orgacs.org

One of the most notable features of this compound is its potential for dual fluorescence, emitting light at two different wavelengths. researchgate.net This phenomenon is attributed to different molecular conformations, specifically the rotational position of the phenyl group relative to the naphthalimide plane. acs.orgresearchgate.net This dual emission characteristic is highly sensitive to the surrounding environment, such as solvent polarity, making it a promising candidate for use in chemical sensors and probes. researchgate.net

Furthermore, the this compound structure allows for a high degree of synthetic modification. Substituents can be introduced onto the phenyl ring or the naphthalene core, enabling fine-tuning of its electronic and optical properties. researchgate.net This adaptability is a key reason for its prominence in advanced chemical research, particularly in the development of materials for optoelectronic devices like OLEDs. acs.org

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily driven by the desire to understand and exploit its unique properties for the development of novel functional materials. The main objectives of this research can be summarized as follows:

Synthesis of Novel Derivatives: A significant portion of research is dedicated to the synthesis of new this compound derivatives with tailored properties. researchgate.netresearchgate.net This involves introducing various functional groups to the core structure to modulate its fluorescence, electron affinity, and other characteristics. researchgate.net

Photophysical Studies: A deep understanding of the photophysical processes that govern the behavior of this compound is a central goal. This includes studying its absorption and emission spectra, fluorescence quantum yields, and the dynamics of its excited states. acs.orgresearchgate.net

Applications in Optoelectronics: A major focus of the research is to explore the potential of this compound and its derivatives in optoelectronic devices, especially as emitters in OLEDs. icrc.ac.iracs.org Researchers aim to develop materials with high efficiency, stability, and specific emission colors.

Development of Chemical Sensors: The sensitivity of the fluorescence of this compound to its environment makes it an attractive platform for the development of chemical sensors. researchgate.net Research in this area focuses on designing molecules that can selectively detect specific ions or molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbenzo[f]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-17-15-10-12-6-4-5-7-13(12)11-16(15)18(21)19(17)14-8-2-1-3-9-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJVJIKFDFLINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370383 | |

| Record name | ST50826053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21815-18-9 | |

| Record name | ST50826053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis Methodologies for N Phenyl 2,3 Naphthalimide and Its Derivatives

Contemporary Approaches to N-Phenyl-2,3-Naphthalimide Core Synthesis

The formation of the this compound core relies on the effective construction of both the naphthalene (B1677914) system and the crucial C-N bond that links the phenyl group to the imide nitrogen.

Copper-Catalyzed Decarboxylative Coupling Reactions

A modern approach to N-arylation involves the use of copper-catalyzed decarboxylative coupling, which utilizes aryl carboxylic acids as stable and readily available arylating agents. rsc.org This method presents an alternative to traditional cross-coupling reactions that often rely on organohalides. In a typical system, a copper(II)-phenanthroline catalyst is employed to facilitate the C-N cross-coupling between a suitable naphthalenic precursor and a benzoic acid derivative. rsc.org The reaction proceeds via the decarboxylation of the aryl carboxylic acid, followed by the formation of the N-phenyl bond.

For related syntheses, highly efficient and magnetically separable copper nanocatalysts have been developed for decarboxylative cross-coupling reactions. nih.gov These reactions are often optimized with specific bases and solvents, with cesium carbonate (Cs₂CO₃) and toluene (B28343) being effective under thermal conditions (e.g., 100°C). nih.gov Furthermore, photoinduced copper-catalyzed decarboxylative reactions have been explored, demonstrating the versatility of copper catalysis in forming C-C bonds, a principle that extends to C-N bond formation. sustech.edu.cn

Ullmann-Type Coupling Reactions for Naphthalimide Derivatives

The Ullmann-type coupling reaction is a fundamental and widely used method for forming carbon-nitrogen bonds, making it highly relevant for the synthesis of N-aryl naphthalimides. researchgate.netacs.org Traditionally, these copper-catalyzed reactions required high temperatures. researchgate.net However, significant advancements have been made by incorporating ligands that accelerate the reaction at milder temperatures. researchgate.net

A major breakthrough was the use of amino acids, such as L-proline, as bidentate ligands. acs.orgresearchgate.net This "second generation" of ligands allows the coupling of aryl halides with N-nucleophiles (like an amine or imide) to proceed efficiently at temperatures below 100°C. researchgate.netacs.org These ligand-accelerated reactions, sometimes referred to as Ullmann-Ma reactions, have found extensive application in organic synthesis. researchgate.net Mechanistic studies, supported by density functional theory (DFT) calculations, have helped in understanding the role of these ligands in stabilizing reactive copper intermediates during the catalytic cycle. acs.org The choice of ligand and reaction conditions can be tailored to accommodate substrates with significant steric hindrance, thereby improving reaction yields. acs.org

Table 1: Key Components in Modern Ullmann-Type Reactions for N-Arylation

| Component | Example(s) | Role | Citation(s) |

|---|---|---|---|

| Catalyst | Copper(I) Iodide (CuI), Copper(I) Bromide (CuBr) | Primary metal catalyst for C-N bond formation. | researchgate.netasianpubs.org |

| Ligand | L-proline, L-carnosine, Oxalic diamides | Accelerates the reaction, allowing for lower temperatures and catalyst loadings. | researchgate.netacs.orgresearchgate.net |

| Base | Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃) | Activates the N-nucleophile. | asianpubs.org |

| Arylating Agent | Aryl Halides (e.g., Iodobenzene, Bromobenzene) | Provides the aryl group for N-substitution. | acs.orgresearchgate.net |

| N-Nucleophile | Amines, Imidazoles, Naphthalimides | The nitrogen-containing substrate to be arylated. | acs.orgresearchgate.net |

Intramolecular Didehydro-Diels-Alder Reaction Pathways

A particularly elegant and efficient strategy for constructing the 2,3-naphthalimide core is the intramolecular didehydro-Diels-Alder (IMDDA) reaction. rsc.orgnih.gov This method allows for the rapid assembly of the fused bicyclic system from acyclic precursors. rsc.org A key advantage of this pathway is its ability to proceed under mild conditions, even at room temperature, without the need for toxic transition metals. rsc.org

The reaction typically involves a styrene-yne precursor that undergoes a [4+2] cycloaddition. nih.gov The propiolimide moiety within the starting material has been identified as crucial for the transformation. rsc.org The practicability of this methodology has been demonstrated by the gram-scale synthesis of fluorescent 2,3-naphthalimide derivatives in fewer steps and with less waste compared to traditional multi-step syntheses. rsc.org Studies comparing the cycloisomerization rates of different substrates have shown that an imide precursor reacts significantly faster to form the naphthalimide derivative than an analogous anhydride (B1165640), highlighting the efficiency of this pathway for naphthalimide synthesis. researchgate.net This approach is valued for being an environmentally benign alternative to oxidation-based aromatization protocols. nih.gov

Amination of Naphthol Precursors

The synthesis of this compound can also be approached by first forming the N-phenyl-naphthalene backbone via the amination of a naphthol precursor, followed by cyclization to form the imide ring. A classic and effective method is the direct amination of 2-naphthol (B1666908) with aniline (B41778). google.com This reaction can be catalyzed by acids, such as phosphoric acid or para-toluenesulfonic acid, at elevated temperatures (190-240°C). google.com Optimized procedures using catalytic amounts of phosphoric acid and a specific molar ratio of aniline (e.g., 1:1.065 of 2-naphthol to aniline) can achieve high yields and purity of the resulting N-phenyl-2-naphthylamine. google.com

Theoretical investigations using density functional theory (DFT) have explored the mechanism of such reactions, confirming that amination at the C1 (alpha) position of 2-naphthol is the most energetically favorable pathway, which aligns with experimental observations. nih.gov More modern catalytic systems, such as the palladium-catalyzed Buchwald-Hartwig amination, represent an alternative for C-N bond formation on naphthol-derived scaffolds, offering different conditions and substrate scopes. grafiati.com

Modular Synthetic Strategies for this compound Functionalization

Functionalization of the this compound structure is critical for tuning its electronic and photophysical properties. Modular strategies allow for the systematic introduction of different chemical groups.

N-Substitution Diversification for Tailored Molecular Design

The properties of naphthalimides are highly dependent on the substituent attached to the imide nitrogen. researchgate.netrsc.org A straightforward and powerful modular strategy involves varying the primary amine used in the initial condensation reaction with the corresponding naphthalic anhydride precursor. rsc.org This allows for the synthesis of a diverse library of N-substituted naphthalimides with tailored properties. rsc.org

By reacting the anhydride with different amines—such as alkylamines (e.g., n-hexylamine), functionalized arylamines (e.g., methyl 4-aminobenzoate), or aminoalcohols (e.g., diethanolamine)—a wide range of N-substituents can be incorporated. rsc.orgmdpi.commdpi.com This diversification is fundamental to molecular design, as the N-substituent can influence solubility, steric hindrance, and electronic communication with the naphthalimide core. rsc.orgresearchgate.net For instance, the synthesis of N-cyclohexyl-2,3-naphthalimide derivatives has been shown to yield compounds with satisfactory fluorescence quantum yields. researchgate.net This modularity enables the creation of molecules for specific applications, from fluorescent probes to materials for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Table 2: Examples of N-Substitution Diversification in Naphthalimide Synthesis

| Amine Precursor | Resulting N-Substituent | Purpose/Application | Citation(s) |

|---|---|---|---|

| Aniline | Phenyl | Core structure of this compound. | researchgate.net |

| n-Hexylamine | n-Hexyl | Improve solubility, precursor for further functionalization. | rsc.orgmdpi.com |

| Cyclohexylamine | Cyclohexyl | Enhance fluorescence quantum yield. | researchgate.net |

| Methyl 4-aminobenzoate | 4-Carboxyphenyl (after hydrolysis) | Introduce functional handles for further reaction. | rsc.org |

| Diethanolamine | N,N-bis(2-hydroxyethyl) | Precursor for biologically active N-mustard derivatives. | mdpi.com |

Functionalization of the Naphthalene Skeleton (e.g., Phenyl Substituents)

The introduction of phenyl substituents onto the naphthalene backbone of 2,3-naphthalimides is a key strategy for tuning their photophysical properties. Research has demonstrated that increasing the number of phenyl groups on the naphthalene skeleton can enhance the fluorescence intensity of the short-wavelength emission. researchgate.netresearchgate.net

A practical and efficient method for synthesizing fluorescent 2,3-naphthalimide derivatives involves an intramolecular didehydro-Diels-Alder reaction. rsc.org This approach is notable for its mild, room-temperature reaction conditions, broad substrate scope, and good functional group tolerance. rsc.org The synthesis can be achieved from readily available starting materials, offering a more streamlined process with less waste compared to methods requiring toxic transition metals. rsc.org One notable application of this methodology is the gram-scale, one-step synthesis of the environmentally sensitive fluorophore 6-DMN. rsc.org

The core of N-phenyl-1,3-diarylisobenzofuran-5,6-dicarboximides can serve as a precursor for creating benzo[k]fluoranthene (B33198) skeleton-containing dicarboximides. sciencepublishinggroup.com This transformation is accomplished in two steps: a Diels-Alder reaction with acenaphthylene (B141429) followed by dehydration using trifluoromethanesulfonic acid. sciencepublishinggroup.com The resulting dicarboximides are notable for their high quantum yields as blue light emitters under photo-excitation. sciencepublishinggroup.com

Below is a table summarizing the synthesis and key properties of phenyl-substituted 2,3-naphthalimide derivatives.

| Derivative Name | Synthesis Method | Key Findings | Reference |

| Phenyl-substituted 2,3-naphthalimide derivatives | Not specified | Increased number of phenyl groups enhances short-wavelength fluorescence intensity. | researchgate.netresearchgate.net |

| Fluorescent 2,3-naphthalimide derivatives | Intramolecular didehydro-Diels-Alder reaction | Efficient, room temperature synthesis with broad substrate scope. | rsc.org |

| Benzo[k]fluoranthene skeleton dicarboximides | Diels-Alder reaction of N-phenyl-1,3-diarylisobenzofuran-5,6-dicarboximides with acenaphthylene, followed by dehydration. | High quantum yield blue light emitters. | sciencepublishinggroup.com |

Synthesis of Advanced this compound Architectures

The construction of larger, more complex molecular architectures based on the this compound scaffold has led to materials with unique properties and potential applications. These advanced structures include bis-naphthalimide systems, star-shaped conjugates, macrocyclic architectures, and hybrid derivatives.

Bis-Naphthalimide Systems

Bis-naphthalimide derivatives, which feature two naphthalimide units, have been synthesized for various applications, including as potential DNA intercalating agents. nih.govmdpi.com The synthesis of these systems often involves the condensation of a diamine with a naphthalic anhydride derivative.

One common synthetic route to bis-naphthalimides involves reacting 1,8-naphthalic anhydride with a diamine linker. mdpi.com For example, N,N′-(1,4-phenyl)-bis-(1,8-naphthalimide) can be prepared by refluxing 1,8-naphthalenedicarboxylic anhydride with p-phenylenediamine (B122844) in dimethylacetamide. nih.gov Another approach involves a multi-step synthesis starting from 1,8-naphthalic anhydride and L-lysine, followed by protection of the amino group, condensation with a diamine using a coupling agent like DCC (dicyclohexylcarbodiimide), and subsequent deprotection. mdpi.com

The table below outlines the synthesis of representative bis-naphthalimide derivatives.

| Derivative Name | Synthetic Approach | Starting Materials | Reference |

| N,N′-(1,4-Phenyl)-bis-(1,8-naphthalimide) | Condensation | 1,8-Naphthalenedicarboxylic anhydride, p-phenylenediamine | nih.gov |

| Bis-naphthalimide derivatives with lysine-modified polyamine linkers | Multi-step synthesis involving protection, coupling, and deprotection | 1,8-Naphthalic anhydride, L-lysine, various diamines | mdpi.com |

Star-Shaped Naphthalimide Conjugates

Star-shaped molecules incorporating naphthalimide units are of interest for their potential in organic electronics. researchgate.netrsc.org These molecules typically consist of a central core, spacer units, and peripheral naphthalimide groups. researchgate.net The synthesis of these complex structures often utilizes cross-coupling reactions.

A series of novel star-shaped small molecules have been synthesized with triphenylamine (B166846) as the core, oligothiophene as the spacer, and 1,8-naphthalimide (B145957) as the electron-withdrawing end-group. researchgate.net The synthesis employed direct arylation and Suzuki cross-coupling reactions to construct the key intermediates and the final star-shaped molecules. researchgate.net These materials exhibit good thermal stability and intense absorption in the 300–700 nm range. researchgate.net

The following table summarizes the synthesis of star-shaped naphthalimide conjugates.

| Core Unit | Spacer Unit | Peripheral Group | Synthesis Method | Key Properties | Reference |

| Triphenylamine | Oligothiophene | 1,8-Naphthalimide | Direct arylation, Suzuki cross-coupling | Good thermal stability, intense absorption (300-700 nm) | researchgate.net |

Macrocyclic Naphthalimide Architectures

Macrocyclic structures containing naphthalimide units are being explored for their unique self-assembly and supramolecular binding properties. frontiersin.org The synthesis of these macrocycles often involves coupling reactions performed under dilute conditions to favor intramolecular cyclization.

A series of π-conjugated macrocycles have been constructed using 1,8-naphthalimide (NMI) and p-conjugated phenanthrene (B1679779) (Phen) as building blocks. frontiersin.org The synthesis involves a Suzuki coupling reaction in a dilute solution of precursor compounds. frontiersin.org Purification of the crude product via silica (B1680970) gel column chromatography and recycling preparative gel permeation chromatography (GPC) yields macrocycles of different sizes. frontiersin.org The nature of the substituent on the naphthalimide unit (aryl vs. alkyl) can be varied to study its effect on the macrocycle's structure and properties. frontiersin.org

The synthesis of these macrocyclic naphthalimide architectures is summarized below.

| Building Blocks | Coupling Reaction | Key Feature | Reference |

| 1,8-Naphthalimide (NMI), p-conjugated Phenanthrene (Phen) | Suzuki coupling | Formation of different sized macrocycles with tunable properties. | frontiersin.org |

Hybrid this compound Derivatives (e.g., Imino-Naphthalimides)

The synthesis of hybrid naphthalimide derivatives, such as those incorporating an imino group, represents a strategy to create novel compounds with tailored electronic and photophysical properties. While much of the research has focused on 1,8-naphthalimides, the principles can be extended to 2,3-naphthalimide systems.

A series of novel unsymmetrical imino-1,8-naphthalimides have been synthesized, substituted at the 3-C position with an imine linkage to various aromatic groups like anthracene, naphthalene, and pyrene. mdpi.com The synthesis involves the reaction of N-hexyl-3-amino-1,8-naphthalimide with the corresponding aldehyde. These compounds exhibit interesting photophysical properties, emitting blue light in solution and green or violet light in the solid state. mdpi.com

The following table details the synthesis of imino-naphthalimide derivatives.

| Naphthalimide Core | Substituent at 3-C position | Synthesis Method | Key Properties | Reference |

| N-hexyl-1,8-naphthalimide | Imino-linked anthracene, naphthalene, pyrene | Reaction of N-hexyl-3-amino-1,8-naphthalimide with corresponding aldehydes | Blue emission in solution, green/violet emission in solid state | mdpi.com |

In Depth Photophysical Mechanisms and Excited State Dynamics of N Phenyl 2,3 Naphthalimide

Elucidation of Dual Fluorescence Phenomena in N-Phenyl-2,3-Naphthalimide

This compound is known to exhibit dual fluorescence, meaning it can emit light from two distinct excited states, resulting in a fluorescence spectrum with two separate bands. researchgate.netnih.govresearchgate.netscispace.com This phenomenon is highly sensitive to the molecular environment and the specific substitution pattern on the phenyl ring. researchgate.netresearchgate.netscispace.com The two emission bands are referred to as the short-wavelength (SW) and long-wavelength (LW) emissions.

Short-Wavelength (SW) Emission Characteristics and Origin

The short-wavelength (SW) emission of this compound is the more conventional fluorescence band, similar to that observed for N-alkyl-2,3-naphthalimides. acs.org This emission is typically structured and originates from a locally excited (LE) state where the geometry of the excited molecule is similar to that of the ground state. nih.govresearchgate.netscispace.comacs.org In the ground state, the phenyl group is twisted at a significant angle relative to the naphthalimide plane, approximately 60 degrees. nih.govresearchgate.netscispace.com The SW emission, therefore, corresponds to the de-excitation from an excited state that largely retains this perpendicular conformation. researchgate.net The intensity of the SW fluorescence can be dramatically increased by applying high pressure to a solution of the compound, which hinders the rotation of the N-phenyl group and favors emission from this ground-state-like geometry. nih.govresearchgate.netscispace.com

Long-Wavelength (LW) Emission Characteristics and Origin

In contrast to the SW band, the long-wavelength (LW) emission is broad, unstructured, and significantly red-shifted. researchgate.netacs.org This emission is attributed to an intramolecular charge transfer (ICT) state that is formed following photoexcitation. nih.govscispace.com The formation of this ICT state requires a significant geometrical rearrangement in the excited state, specifically the twisting of the N-phenyl ring towards a more coplanar arrangement with the naphthalimide moiety. acs.org This planarization allows for extended conjugation across the molecule, which, combined with the charge transfer character, stabilizes the excited state at a lower energy, resulting in the red-shifted LW emission. acs.org The LW emission is often associated with a short excited-state lifetime due to efficient non-radiative decay pathways. researchgate.net In acetonitrile (B52724) solution, this compound shows a long-wavelength emission maximum at approximately 490 nm. researchgate.net

Influence of Molecular Conformation on Dual Emission Profiles

The balance between the SW and LW emissions is critically dependent on the molecular conformation, which can be influenced by several factors, including solvent viscosity and the substitution pattern on the N-phenyl ring. nih.govresearchgate.netscispace.comacs.org

Increasing the viscosity of the solvent, for instance by applying high pressure, hinders the rotational motion of the phenyl ring. nih.govresearchgate.netscispace.com This restriction makes it more difficult for the molecule to achieve the planar conformation required for the formation of the ICT state, thus suppressing the LW emission and enhancing the SW emission. nih.govresearchgate.netscispace.com

The electronic nature of substituents on the N-phenyl ring also plays a crucial role. Electron-donating groups, such as a methoxy (B1213986) group in the para position, can promote the formation of the ICT state and enhance the LW fluorescence. nih.govscispace.com This is because electron-donating groups facilitate the charge transfer from the phenyl ring to the naphthalimide core. Conversely, electron-attracting groups on the N-phenyl ring tend to favor the SW emission. nih.govresearchgate.netscispace.com

A proposed three-level reaction scheme helps to explain the observed kinetics. nih.govscispace.com Upon excitation, the molecule reaches a Franck-Condon state, which can then relax into two distinct emitting excited states: the SW state with a near-perpendicular geometry and the LW (ICT) state with a more planar geometry. acs.org The relative population of these two states, and thus the ratio of SW to LW emission, is determined by the energy barrier to rotation and the relative stabilities of the two excited states. nih.govresearchgate.netscispace.com

Excited State Dynamics and Relaxation Pathways

The excited state of this compound can decay back to the ground state through several radiative and non-radiative pathways. Understanding these dynamics is key to interpreting its photophysical properties.

Internal Conversion Processes and Efficiencies

A prominent characteristic of N-phenylnaphthalimides is their very efficient internal conversion (IC), a non-radiative process where the molecule transitions from a higher to a lower electronic state of the same spin multiplicity. acs.org This efficient IC is responsible for the generally low fluorescence and triplet quantum yields observed for these compounds compared to their N-alkyl counterparts. acs.org

The efficiency of internal conversion is thought to be induced by both solvent relaxation and the geometrical twisting of the phenyl group. acs.org This relaxation can lead to a pseudo-Jahn-Teller coupling between the two lowest-lying singlet excited states, which provides an effective channel for non-radiative decay. acs.org Furthermore, the decrease in the energy gap between the LW excited state and the ground state, as described by the "energy gap law," also contributes to the high rate of internal conversion. acs.org

Intersystem Crossing (ISC) and Triplet State Formation

Intersystem crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of the excited state, typically from a singlet state (S₁) to a triplet state (T₁). For N-phenylnaphthalimides, ISC is generally a less dominant decay pathway compared to internal conversion, resulting in low triplet yields. acs.org However, the efficiency of ISC can be influenced by factors such as the presence of heavy atoms or specific substituents.

Studies on related N-phenylphthalimidine derivatives have shown that attaching an acetyl group to the N-phenyl moiety can significantly enhance the intersystem crossing quantum yield. researchgate.net In some naphthalimide-phenothiazine dyads, triplet yields have been measured to be around 20-30%. rsc.org The triplet state in these systems is often localized on the naphthalimide moiety. For some naphthalimide derivatives, phosphorescence has been observed at low temperatures, providing direct evidence for the formation of the triplet state. nih.gov The energy of the triplet state is an important parameter, and for a derivative of N-phenylphthalimidine, the triplet state was found to lie approximately 290 kJ·mol⁻¹ above the ground state. researchgate.net

The table below summarizes key photophysical data for this compound and related compounds.

| Compound | Solvent | SW Emission Max (nm) | LW Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Triplet Quantum Yield (ΦT) |

| This compound | Acetonitrile | 385 researchgate.net | 490 researchgate.net | Low acs.org | Low acs.org |

| N-phenyl-1,2-naphthalimide | Hexane (B92381) | - | 550 rsc.org | Low acs.org | Low acs.org |

| N-(p-methoxyphenyl)-2,3-naphthalimide | Triacetin | - | Enhanced with pressure nih.govscispace.com | - | - |

| NPI-PTZ | Toluene (B28343) | - | - | - | ~0.2-0.3 rsc.org |

| NPI-Ph-PTZ(dioxy) | Toluene | - | - | 0.81 rsc.org | 0.19 rsc.org |

Role of Solvent Polarity and Viscosity on Photophysical Parameters

The photophysical properties of this compound are highly sensitive to the polarity and viscosity of the solvent. acs.orgacs.orgrsc.org This sensitivity is a hallmark of molecules with a donor-acceptor structure, where the naphthalimide core acts as an electron acceptor. rsc.orgrsc.org

In many instances, N-phenylnaphthalimides exhibit dual fluorescence, consisting of a short-wavelength (SW) and a long-wavelength (LW) emission band. acs.orgacs.org The ratio of the intensities of these two bands is dependent on solvent properties. acs.orgacs.org For example, in acetonitrile, this compound displays dual fluorescence with maxima at 385 nm (SW) and 490 nm (LW). researchgate.netresearchgate.net Increasing solvent polarity can lead to a significant red-shift (bathochromic shift) of the fluorescence spectrum, which is indicative of a more polar excited state compared to the ground state. rsc.org This behavior is often analyzed using the Lippert-Mataga relationship, which correlates the Stokes shift with the solvent's dielectric constant and refractive index. rsc.orgresearchgate.net

Furthermore, an increase in solvent viscosity can lead to enhanced fluorescence and a longer fluorescence lifetime. rsc.orgscispace.com This is attributed to the restriction of molecular rearrangements in the excited state, such as the twisting of the phenyl group. rsc.orgscispace.com High pressure studies, which increase the viscosity of the medium, have shown a dramatic increase in the intensity of the SW fluorescence for this compound, while the LW emission is slightly decreased. scispace.comnih.gov This suggests that increased viscosity hinders the geometrical changes required for the formation of the state responsible for the LW emission. scispace.comnih.gov

The fluorescence quantum yield of this compound derivatives also shows a strong dependence on solvent polarity. For some derivatives, the quantum yield can decrease significantly with increasing solvent polarity. rsc.org For instance, a drop from nearly 100% in a nonpolar solvent like hexane to 18% in acetonitrile has been observed for a related naphthalimide derivative. rsc.org This fluorescence quenching in polar solvents is often associated with the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org

Geometrical Relaxation and Phenyl Group Twisting in Excited States

Upon photoexcitation, this compound undergoes geometrical relaxation from the initial Franck-Condon state. A key aspect of this relaxation is the twisting of the N-phenyl group relative to the naphthalimide plane. acs.orgresearchgate.net In the ground state, the two moieties are not coplanar, with a dihedral angle of about 60 degrees. scispace.comnih.gov

The dual fluorescence observed in this compound is explained by the existence of at least two distinct emitting excited states. acs.orgacs.org The short-wavelength (SW) emission is believed to originate from an excited state that has a geometry similar to the ground state, where the phenyl and naphthalimide moieties are significantly twisted. acs.orgresearchgate.net In contrast, the long-wavelength (LW) emission is attributed to a more planar conformation, which is achieved through the twisting of the phenyl group towards coplanarity with the naphthalimide skeleton. acs.orgresearchgate.net This planarization allows for extended conjugation between the phenyl and naphthalimide systems. acs.orgacs.org

The rotation of the phenyl group is a crucial process that is hindered by increased solvent viscosity or by introducing bulky substituents in the ortho positions of the phenyl ring. scispace.comacs.org When this rotation is impeded, the formation of the LW emitting state is suppressed, and the SW emission becomes dominant. scispace.comnih.govacs.org This twisting motion is a key non-radiative decay channel, contributing to the typically short fluorescence decay times and low fluorescence quantum yields of N-phenylnaphthalimides compared to their N-alkyl counterparts. acs.orgacs.org

Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) States

The concept of intramolecular charge transfer (ICT) is central to understanding the photophysics of this compound. rsc.orgnih.gov The naphthalimide group acts as an electron acceptor, while the phenyl group can act as an electron donor. rsc.org Upon excitation, an electron can be transferred from the phenyl ring to the naphthalimide moiety, creating an ICT state that is more polar than the ground state. rsc.orgnih.gov This charge transfer character is responsible for the significant solvatochromism observed in the fluorescence spectra. rsc.orgnih.gov

The formation of a Twisted Intramolecular Charge Transfer (TICT) state is a specific model used to explain the dual fluorescence and the influence of solvent polarity. rsc.org According to this model, after initial excitation to a locally excited (LE) state, the molecule can relax to a planar ICT state or, through twisting of the donor-acceptor bond, to a TICT state. The TICT state is characterized by a perpendicular arrangement of the donor and acceptor moieties and is highly stabilized in polar solvents. rsc.org The LW fluorescence band is often attributed to emission from this TICT state. rsc.org

Ultrafast spectroscopic studies have provided evidence for the evolution from an ICT state to a TICT state, with the latter being populated primarily in strongly polar solvents. rsc.org The formation of the TICT state provides an efficient non-radiative decay pathway, which explains the observed decrease in fluorescence quantum yield and lifetime in highly polar solvents. rsc.org The extended conjugation and charge transfer character in the more planar LW excited state contribute to its stability. acs.orgacs.org

Pseudo-Jahn-Teller Coupling Effects

The efficient internal conversion that characterizes the photophysics of N-phenylnaphthalimides is often explained by the pseudo-Jahn-Teller (PJT) effect. acs.orgacs.orgresearchgate.net The PJT effect describes the interaction (vibronic coupling) between two close-lying electronic states of different symmetry. rsc.orgwikipedia.org In the case of this compound, the twisting of the phenyl group and solvent relaxation can bring two low-lying excited states, for instance an S1(π,π) and a higher S2(n,π) state, into close proximity. acs.orgacs.orgrsc.org

This "proximity effect" induces a strong vibronic coupling between the states, which facilitates very efficient non-radiative deactivation of the excited state to the ground state. acs.orgacs.org This mechanism, in conjunction with the "energy gap law" (which states that the rate of non-radiative decay increases as the energy gap between the excited state and the ground state decreases), accounts for the short fluorescence decay times and low fluorescence and triplet quantum yields observed for these compounds. acs.orgacs.org The PJT coupling is enhanced by both solvent relaxation and the twisting of the phenyl ring towards a more coplanar geometry. researchgate.netrsc.org

Advanced Spectroscopic Investigations of this compound Excited States

To unravel the complex photophysical processes of this compound, advanced spectroscopic techniques are employed. These methods provide detailed insights into the dynamics of the excited states on timescales ranging from femtoseconds to microseconds.

Time-Resolved Fluorescence Spectroscopy (e.g., Fluorescence Decay Times)

Time-resolved fluorescence spectroscopy is a powerful tool for studying the excited-state dynamics of this compound. acs.orgacs.org By measuring the decay of the fluorescence intensity over time after a short pulse of excitation light, the fluorescence decay times (lifetimes) of the excited states can be determined. acs.orgacs.org These lifetimes are crucial for understanding the rates of both radiative (fluorescence) and non-radiative decay processes.

The fluorescence decay of this compound is often found to be non-exponential, indicating the presence of multiple emitting species or complex decay pathways. acs.org This is consistent with the model of having both SW and LW emitting states. acs.org The decay times are typically short, which is a consequence of the efficient internal conversion that deactivates the excited states. acs.orgacs.org

As mentioned earlier, solvent properties significantly influence the fluorescence decay times. acs.orgrsc.org For example, in more viscous solvents, a prolongation of the lifetime is often observed due to the suppression of the rotational motion of the phenyl group. rsc.orgscispace.com Conversely, in highly polar solvents, the lifetime may decrease due to the opening of an efficient non-radiative decay channel via a TICT state. rsc.org Time-resolved fluorescence measurements, often performed using techniques like time-correlated single-photon counting (TCSPC), provide quantitative data on these dynamic processes. acs.orgresearchgate.net

Table 1: Photophysical Data for a Naphthalimide Derivative (HP-NAP) in Different Solvents rsc.orgresearchgate.net

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| Hexane (Hex) | 1.88 | 1.375 | ~1.00 | 3.36 |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | 0.54 | 6.11 |

| Acetonitrile (ACN) | 37.5 | 1.344 | 0.18 | 2.69 |

This interactive table provides photophysical data for a representative naphthalimide derivative, illustrating the impact of solvent polarity on fluorescence quantum yield and lifetime.

Laser Flash Excitation Methods for Triplet State Characterization

While fluorescence spectroscopy probes the dynamics of singlet excited states, laser flash photolysis (LFP) is the primary technique for studying the properties of triplet excited states. acs.orgrsc.org In LFP, a short, intense laser pulse excites the molecule, and the subsequent transient absorption of a probe light beam is monitored over time. epa.gov This allows for the detection and characterization of transient species like triplet states. epa.govresearchgate.net

For N-phenylnaphthalimides, LFP experiments have been used to determine the quantum yields of triplet state formation (ΦT) and the triplet lifetimes (τT). acs.orgacs.org Generally, these compounds exhibit low triplet yields, which is consistent with the dominance of efficient internal conversion as the main deactivation pathway for the singlet excited state. acs.orgacs.org

The photoreduction of this compound by amines has been studied using laser flash photolysis, revealing that the reaction proceeds through the triplet state of the naphthalimide. epa.gov The characteristics of the triplet state, such as its energy level and lifetime, are crucial for its reactivity. For a related N-phenylphthalimidine derivative, laser flash photolysis at 308 nm allowed for the characterization of the triplet-triplet absorption spectrum, lifetime, and intersystem crossing quantum yield. researchgate.net Such studies provide fundamental information on the properties of the triplet state and its role in photochemical reactions. researchgate.net

Table 2: Triplet State Properties of a Naphthalimide-Phenothiazine Dyad (NPI-PTZ) in Toluene rsc.org

| Compound | Triplet Quantum Yield (ΦT) |

| NPI-PTZ | ~20-30% |

| NPI-PTZ (dioxy-analogue) | ~90% |

| NPI-Ph-PTZ | 61% |

| NPI-Ph-PTZ (dioxy-analogue) | 19% |

This interactive table displays triplet quantum yields for different naphthalimide-phenothiazine dyads, highlighting how structural modifications influence intersystem crossing efficiency.

Room Temperature Phosphorescence of this compound Complexes

The induction of room temperature phosphorescence (RTP) in purely organic molecules is a photophysically significant phenomenon, often achieved by rigidifying the molecular structure to suppress non-radiative decay pathways. In the case of this compound and its derivatives, complexation with macrocyclic hosts such as β-cyclodextrin has been shown to be an effective strategy to elicit this elusive emission.

Detailed Research Findings

Research into the photophysical properties of this compound has revealed that while the compound itself readily forms an inclusion complex with β-cyclodextrin (β-CD), it does not exhibit phosphorescence at room temperature. The formation of the this compound/β-cyclodextrin complex is, however, confirmed by a strong fluorescence emission band with a maximum at 440 nm in the solid state. researchgate.netresearchgate.net

Scientific investigations have demonstrated that the introduction of para-alkyl substituents on the N-phenyl ring of the naphthalimide derivative is a critical structural modification that facilitates the observation of room temperature phosphorescence upon complexation with β-cyclodextrin. researchgate.netresearchgate.net Specifically, solid-state complexes of N-(para-n-butylphenyl)-2,3-naphthalimide, N-(para-n-hexylphenyl)-2,3-naphthalimide, and N-(para-n-octylphenyl)-2,3-naphthalimide with β-cyclodextrin have been documented to display RTP. researchgate.netresearchgate.net

The mechanism for the induction of RTP in these host-guest complexes is attributed to the rigid environment provided by the β-cyclodextrin cavity. This confinement minimizes vibrational and rotational motions of the guest molecule, thereby reducing the rate of non-radiative decay from the triplet excited state and allowing for phosphorescent emission to be observed at ambient temperatures.

Data Table of this compound Derivatives Exhibiting RTP in β-Cyclodextrin Complexes

| Compound | Host Molecule | Observed Room Temperature Phosphorescence (RTP) | Reference |

|---|---|---|---|

| This compound | β-Cyclodextrin | No | researchgate.netresearchgate.net |

| N-(para-n-butylphenyl)-2,3-naphthalimide | β-Cyclodextrin | Yes | researchgate.netresearchgate.net |

| N-(para-n-hexylphenyl)-2,3-naphthalimide | β-Cyclodextrin | Yes | researchgate.netresearchgate.net |

| N-(para-n-octylphenyl)-2,3-naphthalimide | β-Cyclodextrin | Yes | researchgate.netresearchgate.net |

Computational and Theoretical Investigations of N Phenyl 2,3 Naphthalimide

Quantum Chemical Modeling of Electronic Structure and Excited States

Quantum chemical modeling serves as a powerful tool for understanding the fundamental properties of N-Phenyl-2,3-Naphthalimide. These computational approaches allow for the elucidation of its electronic structure and the nature of its excited states, which are crucial for its photophysical behavior.

Density Functional Theory (DFT) has been instrumental in exploring the electronic, optical, and conformational characteristics of this compound and its derivatives. acs.org DFT methods are frequently employed to investigate the geometrical and electronic structures of both the ground and excited states, providing a basis for explaining phenomena such as dual fluorescence. researchgate.net For instance, DFT calculations have shown that introducing electron-donating substituents to the molecule can result in a smaller gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to bathochromic (red) shifts in the absorption spectra. researchgate.net

To accurately describe molecular states with significant charge transfer character, specific functionals like the range-separated hybrid exchange-correlation functional CAM-B3LYP have been utilized. acs.org In contrast, more common functionals with low Hartree–Fock exchange, such as B3LYP, have been noted to sometimes overestimate emission wavelengths, particularly in derivatives with strong charge transfer characteristics. acs.org DFT has also been applied to analyze the effects of extreme conditions, such as the rapid mechanical energy input from a shock wave, which can narrow the HOMO-LUMO gap and facilitate unimolecular reactions. scribd.com

Time-Dependent Density Functional Theory (TD-DFT) is a key computational method for predicting the optical properties of molecules like this compound. researchgate.net Quantum chemical simulations using TD-DFT, particularly with the CAM-B3LYP functional, can predict the existence of different types of excited states, such as dark nπ* and bright ππ* states, which possess substantial charge transfer character and have geometries that differ from each other and the ground state. acs.org

TD-DFT calculations have been used to support and explain experimental observations of optical behavior, including phenomena like anti-Kasha type emissions, where emission occurs from a higher excited state. researchgate.netresearchgate.net Furthermore, computational studies on related N-aryl compounds have used TD-DFT to reveal how specific substitution patterns can be used to promote certain excited states. researchgate.netresearchgate.net By modeling the intramolecular rotation along torsional coordinates, TD-DFT can be used to construct potential energy surfaces, offering insights into the relaxation dynamics of the excited states. acs.org

The analysis of molecular orbitals provides deep insights into the electronic transitions and charge transfer characteristics of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

In a computational study of a derivative, the HOMO and LUMO were found to be delocalized across the entire molecule. acs.org This delocalization implies that the excitation from the ground state to the bright ππ* state (Sb), which is essentially a HOMO to LUMO transition, is accompanied by only a weak charge transfer. acs.org In contrast, the transition to the dark nπ* state (Sd) was identified as predominantly a HOMO–1 to LUMO transition. In this case, electron density is transferred from the lone pairs of a substituent (like a nitro group) to the delocalized LUMO, resulting in a significant charge transfer and a change in the molecule's dipole moment. acs.org

The relaxation process from an excited state can also alter the nature of the molecular orbitals. For example, relaxation from the bright state can lead to the localization of the transition on the imido bridge, changing its character to an n(N)−π*(C═N) transition, which is associated with a large twist in the molecular geometry and a low oscillator strength, explaining low emission quantum yields. acs.org

Table 1: Computed Dipole Moments and Transitions for a Naphthalimide Derivative This table presents data from a computational study on a nitro-substituted naphthalimide derivative, illustrating the changes in dipole moment upon excitation to different states.

| State | Transition Nature | Dipole Moment (Debye) | Character of Charge Transfer |

|---|---|---|---|

| Ground State (S0) | - | 14.4 | - |

| Bright State (Sb) | HOMO → LUMO (ππ*) | 15.3 | Weak charge transfer to nitro group |

| Dark State (Sd) | HOMO–1 → LUMO (nπ*) | 11.5 | Charge transfer from nitro group to the rest of the molecule |

Mechanistic Studies of Reaction Pathways and Excited State Processes

Theoretical studies are crucial for understanding the mechanisms of how this compound is formed and how it behaves after absorbing light. These investigations simulate reaction pathways and the dynamics of the molecule in its excited state.

Computational chemistry provides valuable insights into the synthesis of this compound. One established synthetic route is the acylation of amines with carboxylic acid derivatives. acs.org In this type of reaction, isoimides can form as labile intermediates that act as precursors to the final, more thermodynamically stable imide product. acs.org The interaction between 1,8-naphthaloylchloride and anilines is a documented method for producing N-phenylnaphthalimides. acs.org

Another reported synthesis involves the reaction of 1,2,4,5-tetrabromobenzene (B48376) with N-phenylmaleimide in the presence of copper bromide, which yields this compound. anu.edu.au Due to their potential reactivity, asymmetric isonaphthalimides are considered interesting precursors for synthesizing fluorescent dyes and other materials. acs.org Theoretical approaches can help to understand the favorability of these pathways and the stability of intermediates.

The photophysical properties of this compound are highly dependent on its environment and geometry, particularly in the excited state. Computational simulations have been pivotal in understanding these dynamics. For instance, this compound is known to exhibit dual fluorescence, with a short-wavelength emission and a red-shifted long-wavelength emission. researchgate.netresearchgate.net The long-wavelength emission is theorized to originate from a singlet excited state formed after a rotation of approximately 90 degrees of the phenyl group, leading to a more coplanar geometry between the phenyl and naphthalimide moieties. researchgate.netresearchgate.net

The influence of the solvent is significant. Studies using high pressure on solutions of this compound in triacetin, a solvent whose viscosity increases with pressure, have shown that hindering the rotation of the N-phenyl ring suppresses the long-wavelength emission. researchgate.netscribd.comethernet.edu.et This demonstrates that geometrical relaxation is a key process. Computational models often incorporate solvent effects using methods like the Polarizable Continuum Model (PCM) to accurately simulate behavior in solution. acs.org

The efficient internal conversion (a non-radiative process) that is characteristic of N-aryl-naphthalimides has been explained theoretically by the crossing of the S1 and S2 excited-state potential energy surfaces. acs.org This process, along with geometrical twisting, can be influenced by the solvent cage and is described by concepts such as the "proximity effect" (pseudo-Jahn-Teller coupling of excited states) and the "energy gap law," which together explain the efficient return to the ground state. researchgate.net

Modeling of Intramolecular Electron Transfer and Spin Pairing in Anionic N-Phenyl-Naphthalimides

Computational and theoretical modeling has been employed to understand the complex electronic processes within anionic N-phenyl-naphthalimides, particularly the phenomena of intramolecular electron transfer (ET) and subsequent spin pairing. When N-substituted naphthalimides (NNIs) feature a sufficiently strong electron-donating group as the N-substituent, the molecule can undergo spontaneous electron transfer, resulting in the formation of radical anions. nih.gov This process is particularly relevant under anionic conditions, such as in the presence of a carbanion or phenoxide. nih.gov

Initial studies proposed that this spontaneous ET leads to the formation of persistent diradical anions. researchgate.netresearchgate.net The proposed mechanism involves an electron transfer from the donor moiety (the N-phenyl group) to the naphthalimide acceptor, creating two radical centers within the same molecule. researchgate.net The surprising stability of these species was attributed to an intramolecular spin pairing between the N-donor radical and the naphthalimide radical anion. nih.govresearchgate.net This spin pairing was thought to protect the radical anion from typical nucleophilic and radical reactions. nih.gov

While the existence of stable diradicals in this compound anions is debated, the general principle of photoinduced electron transfer (PET) in naphthalimide systems to form radical anions is well-established. acs.orgnih.gov For instance, studies on related 1,8-naphthalimide (B145957) dyads have shown that laser excitation can induce charge transfer from a donor (like phenothiazine) to the naphthalimide unit, generating a distinct naphthalimide radical anion (NI•-) and a donor radical cation (PTZ•+). acs.org

Predictive Modeling for Structure-Property Relationships

Predictive computational modeling is a powerful tool for the rational design of this compound derivatives with tailored photophysical properties, such as absorption and fluorescence characteristics. researchgate.netacs.org The photophysics of N-phenylnaphthalimides are complex, often characterized by dual fluorescence, and are highly sensitive to the molecule's structure and environment. researchgate.netacs.org

A comprehensive model based on experimental and theoretical data explains the dual fluorescence through solvent and geometrical relaxation of the excited state. acs.org Upon excitation, two distinct emitting states can be formed:

Short-Wavelength (SW) State : This state has a geometry similar to the ground state, where the N-phenyl group is nearly perpendicular to the plane of the naphthalimide core. It gives rise to a higher-energy fluorescence band. researchgate.netacs.org

Long-Wavelength (LW) State : This state is formed after a geometrical relaxation involving the twisting of the phenyl group towards a more coplanar arrangement with the naphthalimide moiety. acs.org This planarity extends the π-conjugation across the molecule, enhances its intramolecular charge-transfer (ICT) character, and lowers the energy gap to the ground state, resulting in a significantly red-shifted fluorescence. acs.org

These insights guide the rational design of new derivatives for specific applications. By computationally screening various substituents on either the phenyl ring or the naphthalene (B1677914) core, it is possible to tune properties like intramolecular charge transfer, dipole moment, and energy levels to achieve desired absorption and emission wavelengths, from blue to yellow-green. rsc.org

Table 1: Photophysical Properties of Selected this compound Derivatives in Different Solvents This table is interactive. Users can sort and filter the data.

| Compound | Solvent | Absorption Max (nm) | Emission Maxima (nm) | Notes | Reference |

|---|---|---|---|---|---|

| This compound | Acetonitrile (B52724) | - | 385, 490 | Exhibits dual fluorescence. | researchgate.net |

| This compound (3-fluorophenyl derivative) | Triacetin | - | Dual fluorescence | Studied under high pressure. | researchgate.net |

| This compound (4-methoxyphenyl derivative) | Triacetin | - | Dual fluorescence | Studied under high pressure. | researchgate.net |

| N-(2,6-dimethylphenyl)-2,3-naphthalimide | n-Hexane | - | ~400 | Fluorescence yield increases dramatically with H-bond donors. | acs.org |

Computational quantum chemistry, particularly Density Functional Theory (DFT), is instrumental in the predictive assessment of the nonlinear optical (NLO) properties of this compound and its derivatives. researchgate.netnih.gov Organic materials with significant NLO responses are crucial for applications in telecommunications, laser technology, and data storage. nih.gov

Theoretical calculations focus on key NLO parameters, including linear polarizability (α) and, more importantly, the third-order hyperpolarizability (γ), which governs third-harmonic generation and other NLO phenomena. researchgate.net Computational studies on naphthalimide-based Schiff compounds have demonstrated that these molecules can possess large third-order NLO polarizability amplitudes, significantly exceeding those of standard reference materials. researchgate.net

The predictive power of these models lies in establishing structure-property relationships. For example, DFT calculations (using functionals like M06 with the 6-311G** basis set) have shown that introducing strong electron-donating groups into the molecular structure can enhance NLO properties. researchgate.netnih.gov A computational study of naphthalimide derivatives revealed that adding a diphenylamine (B1679370) group, a potent electron donor, resulted in a red-shifted absorption spectrum and a higher calculated third-order NLO polarizability (˂γ˃) compared to derivatives with weaker donors. nih.govsemanticscholar.org

The general design principle for enhancing NLO properties involves creating a molecule with strong donor-acceptor (D-A) character to facilitate intramolecular charge transfer. acs.org In this compound, the phenyl group can act as a donor and the electron-deficient naphthalimide core as the acceptor. Computational models can quantify this effect by calculating the energies of the Frontier Molecular Orbitals (HOMO and LUMO). A smaller HOMO-LUMO energy gap is often correlated with a larger hyperpolarizability and thus better NLO performance. analis.com.my These computational assessments provide valuable guidance for synthesizing novel this compound derivatives with optimized NLO responses for advanced optoelectronic applications. researchgate.netnih.gov

Table 2: Calculated Third-Order NLO Polarizabilities for Naphthalimide Derivatives This table is interactive. Users can sort and filter the data.

| Compound ID | Description | Calculation Method | Calculated ˂γ˃ (x 10⁻³⁶ esu) | Reference |

|---|---|---|---|---|

| 5a | Naphthalimide Schiff base | M06/6-311G** | 391.8 | researchgate.net |

| 5b | Naphthalimide Schiff base with N(CH₃)₂ donor | M06/6-311G** | 489.0 | researchgate.net |

| 5c | Naphthalimide Schiff base with N(C₆H₅)₂ donor | M06/6-311G** | - | nih.gov |

| - | General naphthalimide derivative | M06/6-311G** | 527.7 | researchgate.net |

Structure Activity/property Relationships in N Phenyl 2,3 Naphthalimide Derivatives

Impact of N-Substituent Chemical Structure on Optical and Electronic Properties

The nature of the substituent on the nitrogen atom, particularly on the N-phenyl ring, plays a pivotal role in dictating the optical and electronic behavior of naphthalimide derivatives. rsc.orgrsc.orgrjraap.com These substitutions can alter the intramolecular charge transfer (ICT) characteristics, which are fundamental to the photophysical properties of these molecules. rsc.orgnih.gov

The electronic nature of substituents on the N-phenyl ring significantly influences the fluorescence properties of naphthalimides. jlu.edu.cnresearchgate.net A key phenomenon observed is dual fluorescence, where both a short-wavelength (SW) and a long-wavelength (LW) emission can occur, depending on the molecular conformation and electronic effects. researchgate.netacs.org

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3), tend to stabilize a more planar conformation between the N-phenyl ring and the naphthalimide skeleton. researchgate.netnih.gov This planarity facilitates intramolecular charge transfer (ICT) from the donor (substituted phenyl ring) to the acceptor (naphthalimide core), resulting in a distinct, red-shifted, long-wavelength (LW) emission. researchgate.netnih.gov For instance, studies on N-(p-methoxyphenyl)-2,3-naphthalimide have shown that the electron-donating character of the methoxy group leads to a more planar ground state geometry and an LW fluorescence originating from an ICT state. researchgate.netnih.gov

Electron-withdrawing groups (EWGs), such as fluoro (-F) or carbethoxy (-COOEt), have the opposite effect. researchgate.net They favor a more twisted conformation where the N-phenyl and naphthalimide planes are nearly orthogonal. This geometry hinders ICT, leading to a short-wavelength (SW) fluorescence that is more characteristic of the local naphthalimide chromophore. researchgate.netacs.org In some N-phenyl-2,3-naphthalimide derivatives with electron-attracting groups, increasing pressure on the solution was found to dramatically increase the intensity of the SW fluorescence while slightly decreasing the LW emission, by hindering the rotation of the N-phenyl group required to achieve the planar, charge-transfer state. researchgate.netnih.gov A decrease in the electron-donating character of the substituent on the N-phenyl ring can shift the emission from a weak, broad LW fluorescence to a structured, long-lived SW fluorescence. researchgate.net

| Derivative | Substituent on N-Phenyl Ring | Effect on Fluorescence | Predominant Conformation | Reference |

| N-(p-methoxyphenyl)-2,3-naphthalimide | p-OCH₃ (Donating) | Enhances long-wavelength (LW) emission | More Planar | researchgate.net, nih.gov |

| N-(m-fluorophenyl)-2,3-naphthalimide | m-F (Withdrawing) | Enhances short-wavelength (SW) emission | Twisted | researchgate.net |

| N-(p-carbethoxyphenyl)-2,3-naphthalimide | p-COOEt (Withdrawing) | Enhances short-wavelength (SW) emission | Twisted | researchgate.net |

| N-phenyl-1,8-naphthalimide | None | Dual fluorescence, sensitive to environment | Twisted ground state, relaxes to planar | nih.gov, acs.org |

Note: Data for the closely related 1,8-naphthalimide (B145957) isomer is included for comparative context where it illustrates a general principle.

The length and structure of alkyl chains attached to the naphthalimide scaffold can significantly modulate their photophysical properties, primarily by influencing solubility and intermolecular interactions (aggregation) in the solid state or concentrated solutions. acs.orgacs.org

In a series of 4-bromonaphthalimides substituted with different linear alkyl chains (C4 to C16), it was observed that the aggregation behavior was dependent on the chain length. acs.orgresearchgate.net While the absorption maximum in solution is generally independent of the alkyl chain length, the aggregation in mixed solvent systems shows distinct changes. researchgate.net Microscopic studies revealed that the size of the aggregates tends to decrease with an increase in the alkyl side chain length, with a concurrent change in shape from rod-like to spherical. acs.orgresearchgate.net This aggregation leads to a bathochromic (red) shift in both absorption and emission spectra, indicative of the formation of J-aggregates. acs.orgresearchgate.net

For donor-acceptor dyads, alkyl side chain length and symmetry are crucial for controlling solid-state packing. acs.org In one study, symmetric, long alkyl side chains resulted in nearly identical photophysical and thermochromic behaviors because they maintained a single aromatic stacking geometry. In contrast, asymmetric side chains led to more varied packing and, consequently, different photophysical properties. acs.org The cytotoxicities of certain naphthalimide derivatives have also been shown to be highly dependent on the length of the side chains, with shorter chains sometimes resulting in higher activity. ccspublishing.org.cn

| Compound System | Alkyl Chain Feature | Observed Effect on Photophysical Behavior | Reference |

| 4-Bromo-1,8-naphthalimides | Increasing linear chain length (C4 to C16) | Decreased aggregate size, shape change (rod to sphere), red-shift in emission (J-aggregation) | acs.org, researchgate.net |

| Monoalkoxynaphthalene–naphthalimide dyads | Symmetric vs. Asymmetric chains | Symmetric chains led to uniform properties; asymmetric chains led to variable properties due to different packing | acs.org |

| Naphthalimide hydrazide derivatives | Varying linker chain length (1 to 3 carbons) | A linker of 2 carbon atoms showed optimal antibacterial activity; changing the length decreased activity | nih.gov |

Role of Naphthalimide Core Modifications on Molecular Functionality

Modifying the core naphthalene (B1677914) skeleton, rather than the N-substituent, provides another avenue to control the molecule's function and properties. nih.govnih.gov

Introducing phenyl groups directly onto the naphthalene skeleton of 2,3-naphthalimide derivatives has been shown to alter their photophysical properties. In a study where one or two phenyl groups were added to the naphthalimide core, a notable effect on fluorescence was observed. researchgate.netresearchgate.net Specifically, the fluorescence intensity of the short-wavelength emission was strengthened as the number of phenyl groups on the naphthalene skeleton increased. researchgate.netresearchgate.net This suggests that such substitutions can influence the de-excitation pathways, favoring radiative decay from the locally excited state over processes like intersystem crossing or internal conversion.

Extending the π-conjugated system of the naphthalimide chromophore is a powerful strategy to tune its optical properties. rsc.org Increasing the conjugation length generally leads to a bathochromic (red) shift in both the absorption and emission spectra. rsc.org For example, in a series of 1,8-naphthalimide derivatives, an increase in conjugation resulted in a red shift in the absorption wavelength from 369 nm to 384 nm. rsc.org

This principle is also used in creating donor-acceptor systems where the naphthalimide is linked to another chromophore. The distance and electronic coupling between the two interacting chromophores are critical. nih.gov In systems where a naphthalimide and a bacteriochlorin (B1244331) chromophore were connected by a linker, increasing the linker length decreased the efficiency of resonance energy transfer (RET) between them. researchgate.net This resulted in a higher emission intensity from the naphthalimide unit, demonstrating that the linker length directly modulates the interaction between the two chromophores. researchgate.net Similarly, introducing a phenyl-ethynyl bridge between a carbene unit and a naphthalimide chromophore extends the π-conjugation, resulting in bathochromically shifted absorption spectra. mdpi.com

Conformational Dynamics and Their Correlation with Photophysical Response

The photophysical response of this compound is strongly correlated with its conformational dynamics, specifically the torsional angle between the N-phenyl ring and the naphthalimide plane. researchgate.netacs.org The molecule's ability to twist or rotate around the C(imide)-N(phenyl) bond in the excited state is a key determinant of its fluorescence behavior. researchgate.netacs.orgnih.gov

Many N-phenylnaphthalimides exhibit dual fluorescence, which is explained by the existence of two distinct emitting excited states: a short-wavelength (SW) state and a long-wavelength (LW) state. acs.orgrsc.org

The SW emitting state is associated with a geometry similar to the ground state, where the phenyl and naphthalimide moieties are significantly twisted (with a dihedral angle approaching 60-90°). researchgate.netacs.org This conformation minimizes conjugation between the two parts of the molecule.

The LW emitting state is formed after photoexcitation and involves a geometrical relaxation to a more planar conformation. This twisting towards a coplanar geometry allows for extended π-conjugation and intramolecular charge transfer (ICT), creating a stabilized excited state that emits at a longer wavelength. acs.orgrsc.orgacs.org

The ratio of SW to LW fluorescence is therefore highly sensitive to factors that influence this rotational motion, such as solvent viscosity and substitution. researchgate.netacs.org In viscous solvents or when bulky ortho-substituents are present on the phenyl ring, the rotation towards planarity is hindered, which can enhance the SW emission. researchgate.netrsc.org For instance, N-phenyl-1,2-naphthalimides with ortho-methyl substituents on the phenyl group emit dual fluorescence, and the ortho-substitution increases the decay time of the long-wavelength component by sterically hindering the conformational change. rsc.orgrsc.org This dynamic interplay between conformation and photophysics is a defining characteristic of this class of compounds.

Orthogonal vs. Coplanar Geometries of Phenyl and Naphthalimide Moieties

A key determinant of the photophysical behavior of this compound derivatives is the dihedral angle between the plane of the N-phenyl group and the naphthalimide skeleton. In the ground state, these two moieties are not coplanar. For the unsubstituted this compound, the planes of the two aromatic systems form a dihedral angle of approximately 60 degrees. acs.orgrsc.orgresearchgate.netnih.gov This twisted conformation minimizes steric hindrance.

Upon photoexcitation, a fascinating phenomenon known as dual fluorescence can be observed, which is directly attributable to different excited-state geometries. acs.orgrsc.orgresearchgate.netnih.govnih.govresearchgate.net This results in two distinct emission bands: a short-wavelength (SW) band and a long-wavelength (LW) band.

The short-wavelength (SW) emission , typically observed around 385-400 nm, is associated with a "locally excited" (LE) state. nih.govnih.gov In this state, the geometry is similar to that of the ground state, meaning the phenyl and naphthalimide moieties retain their nearly orthogonal orientation. nih.govnih.gov This emission is characteristic of the naphthalimide chromophore itself, with minimal electronic contribution from the twisted phenyl ring.

The long-wavelength (LW) emission , which is broader and appears at significantly red-shifted wavelengths (e.g., ~490-550 nm), originates from a distinct excited state, often described as a twisted intramolecular charge transfer (TICT) state. rsc.orgresearchgate.net The formation of this state involves a geometric relaxation from the initial excited state, where the N-phenyl group rotates by about 90 degrees to become nearly coplanar with the naphthalimide skeleton. nih.govacs.org This planarization allows for extended π-conjugation across the molecule, facilitating an intramolecular charge transfer from the phenyl (donor) to the naphthalimide (acceptor) moiety. acs.orgrsc.org The resulting charge separation in the excited state lowers its energy, leading to the observed red-shifted fluorescence.

The competition between these two emissive pathways is highly sensitive to the molecular environment and substitution patterns. For instance, increasing the viscosity of the solvent can hinder the rotational motion required to form the planar LW state, thus favoring the SW emission. acs.orgrsc.orgresearchgate.netnih.gov

The nature of the substituent on the N-phenyl ring also plays a crucial role in determining the preferred excited-state geometry and, consequently, the dominant emission. Electron-donating groups on the phenyl ring can stabilize the charge-transfer character of the LW state, making the planar conformation more favorable. For example, N-(4-methoxyphenyl)-2,3-naphthalimide has a more planar ground state geometry (dihedral angle of 43°) compared to the unsubstituted compound and predominantly shows LW fluorescence. acs.orgrsc.orgresearchgate.netnih.gov Conversely, electron-withdrawing groups on the phenyl ring disfavor the charge transfer, leading to a prevalence of the SW emission from the orthogonal conformation. acs.orgrsc.orgresearchgate.netnih.gov

| Compound | Substituent on N-Phenyl Ring | Ground State Dihedral Angle (°) | SW Emission Max (nm) | LW Emission Max (nm) |

|---|---|---|---|---|

| This compound | -H | ~60 | ~385 | ~490 |

| N-(3-fluorophenyl)-2,3-naphthalimide | 3-Fluoro | - | Present | Present |

| N-(4-carbethoxyphenyl)-2,3-naphthalimide | 4-Carbethoxy | - | Dominant | Weak |

| N-(4-methoxyphenyl)-2,3-naphthalimide | 4-Methoxy | 43 | Weak | Dominant |

| N-(2,6-dimethylphenyl)-2,3-naphthalimide | 2,6-Dimethyl | Nearly perpendicular | ~400 | Present (requires twisting) |

Influence of Molecular Symmetry on Optical Properties

Molecular symmetry, as influenced by the substitution pattern on the this compound scaffold, has a profound effect on the compound's optical properties. The introduction of substituents, particularly those that are asymmetrically placed or possess strong electron-donating or -withdrawing character, breaks the molecule's symmetry and significantly alters its electronic landscape. This, in turn, impacts the nature of the excited states and the resulting absorption and emission characteristics.

Symmetrically substituted derivatives, or the unsubstituted parent compound, have a certain electronic balance. However, the introduction of an electron-donating group (e.g., methoxy, amino) or an electron-withdrawing group (e.g., fluoro, carbethoxy) on the N-phenyl ring induces a permanent dipole moment and creates a "push-pull" system. acs.orgrsc.org This asymmetry is a key factor in promoting the intramolecular charge transfer (ICT) character of the excited state.

The influence of molecular symmetry is most evident in the dual fluorescence phenomenon. As mentioned previously, electron-donating substituents on the phenyl ring, which create an asymmetric electron distribution, stabilize the planar, coplanar ICT state, thus enhancing the long-wavelength (LW) emission. acs.orgrsc.orgresearchgate.netnih.gov These molecules exhibit a strong solvatochromic effect, where the emission wavelength is highly dependent on the polarity of the solvent, a hallmark of an excited state with significant charge transfer character.

Conversely, electron-withdrawing groups also create an asymmetric electronic environment but make the phenyl ring a poorer electron donor. This destabilizes the ICT state, causing the emission to be dominated by the short-wavelength (SW) band from the non-planar, locally excited (LE) state. acs.orgrsc.orgresearchgate.netnih.gov The fluorescence from this LE state is typically less sensitive to solvent polarity.

The strategic placement of substituents to control molecular symmetry allows for the fine-tuning of the optical properties. For instance, symmetrically placing bulky groups, such as in N-(2,6-dimethylphenyl)-2,3-naphthalimide, sterically hinders the rotation of the phenyl ring, effectively locking the molecule in a near-orthogonal conformation. nih.govacs.org This disruption of potential planarity suppresses the formation of the ICT state, and as a result, the fluorescence is primarily from the LE state, even if the substituent itself is electronically neutral or weakly donating. nih.govacs.org

| Derivative | Symmetry Feature | Dominant Emission | Key Optical Property |

|---|---|---|---|

| This compound | Relatively symmetric electronic distribution | Dual (SW and LW) | Exhibits both LE and ICT emission |

| N-(4-methoxyphenyl)-2,3-naphthalimide | Asymmetric (strong donor) | LW (ICT) | Enhanced red-shifted emission, strong solvatochromism |

| N-(4-carbethoxyphenyl)-2,3-naphthalimide | Asymmetric (strong acceptor) | SW (LE) | Favors blue-shifted emission |

| N-(2,6-dimethylphenyl)-2,3-naphthalimide | Sterically enforced orthogonality | SW (LE) | Suppression of ICT channel due to hindered rotation |

Advanced Applications of N Phenyl 2,3 Naphthalimide in Functional Materials and Systems

Optoelectronic Materials Science and Device Applications

N-Phenyl-2,3-naphthalimide and its derivatives have emerged as significant compounds in the field of optoelectronic materials science. Their inherent photophysical properties, including high electron affinity, thermal and oxidative stability, and tunable emission characteristics, make them prime candidates for a variety of device applications. rsc.org The naphthalimide core acts as an electron acceptor, and its functionalization allows for the precise tuning of electronic and optical properties, leading to advanced applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). rsc.org

Organic Light-Emitting Diodes (OLEDs) Utilizing this compound

The high photoluminescence quantum yields and tunable emission colors of naphthalimide derivatives make them excellent candidates for emitters in OLEDs. kaust.edu.sa Specifically, N-aryl-2,3-naphthalimides have demonstrated significant potential due to their high quantum yield and exceptional brightness, which are crucial for efficient light-emitting devices. acs.org